Bis(4-formylphenyl)phenylamine

Overview

Description

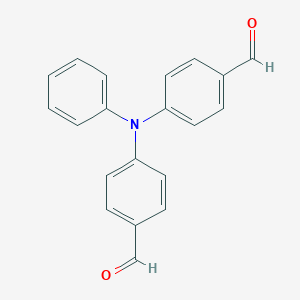

Bis(4-formylphenyl)phenylamine (CAS: 53566-95-3), also known as 4,4′-Diformyltriphenylamine, is a triphenylamine derivative with two formyl (-CHO) groups symmetrically attached to the para positions of the terminal phenyl rings. Its molecular formula is C₂₀H₁₅NO₂, with a molecular weight of 301.34 g/mol . Key properties include:

- Purity: ≥95% (GC) .

- Physical state: Solid.

- Melting point: 142–146°C .

- Density: 1.2 g/cm³ .

- Boiling point: 497.3°C (estimated) .

- Applications: Widely used as a precursor in synthesizing conjugated polymers, Schiff bases, and covalent organic frameworks (COFs) for optoelectronic devices, including organic semiconductors and solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-formylphenyl)phenylamine can be synthesized through a condensation reaction involving hydroquinone and hydrophenone . The reaction typically requires an appropriate solvent and catalyst, and it is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar condensation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Bis(4-formylphenyl)phenylamine undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Oxidation: Bis(4-carboxyphenyl)phenylamine.

Reduction: Bis(4-hydroxymethylphenyl)phenylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells (PVCs)

BFPA is utilized as a precursor in the synthesis of triphenylamine-based oligomers and polymers, which are crucial for the fabrication of OLEDs and PVCs. The incorporation of BFPA in these materials enhances their hole-transporting capabilities due to the strong electron-donating properties of the triphenylamine moiety. For instance, research has shown that oligomers derived from BFPA exhibit high thermal stability and good solubility in organic solvents, making them suitable for use in OLEDs and other optoelectronic applications .

Table 1: Properties of BFPA-derived Oligomers

| Property | Value |

|---|---|

| Thermal Stability | > 410 °C |

| Solubility | Chloroform, THF, Chlorobenzene |

| HOMO Level | -6.06 to -6.18 eV |

| Band Gap | 2.65 to 2.72 eV |

Photonic Applications

Electrochromic Materials

BFPA is also explored in the development of electrochromic materials due to its ability to form stable imine bonds when polymerized. These materials can change color based on applied voltage, making them suitable for applications in smart windows and displays. The electrochromic properties are attributed to the conjugated systems formed during polymerization, which enhance charge transport and light absorption characteristics .

Nanostructured Materials

Covalent Organic Frameworks (COFs)

Recent studies have indicated that BFPA can be integrated into nanoscale covalent organic frameworks, which serve as theranostic platforms for cancer therapy. The structural versatility of COFs allows for the incorporation of BFPA to enhance drug delivery systems while providing diagnostic capabilities through imaging techniques . This dual functionality makes COFs containing BFPA promising candidates in oncotherapy.

Case Studies

Case Study 1: Triphenylamine-Based Polymers

In a study by Damaceanu et al., triphenylamine-based azomethines were synthesized using BFPA as a key building block. These azomethines were evaluated for their performance in bulk heterojunction solar cells, achieving a power conversion efficiency (PCE) of up to 4.21%. The results demonstrated that the introduction of alkoxy chains significantly improved the electronic properties and efficiency of the solar cells, highlighting the potential of BFPA-derived materials in renewable energy applications .

Case Study 2: Electrochromic Devices

Another notable application involves the use of BFPA in electrochromic devices. Research indicates that polymers synthesized from BFPA exhibit significant color changes upon electrical stimulation, with potential applications in smart windows that adjust transparency based on environmental conditions . The ability to tailor the optical properties through chemical modifications makes BFPA a valuable component in developing advanced electrochromic systems.

Mechanism of Action

The mechanism of action of bis(4-formylphenyl)phenylamine involves its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in many organic synthesis pathways . The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tris(4-formylphenyl)phenylamine

- Structure : Contains three formyl groups instead of two.

- Synthesis: Condensed with diethyl-2,5-diamino-3,4-thiophenedicarboxylate or 4-hexyloxyaniline to form azomethines for solar cell applications .

- Key Differences :

- Electron-withdrawing capacity : The additional formyl group enhances electron deficiency, influencing optical and electrochemical properties.

- Optoelectronic performance : Exhibits tunable HOMO-LUMO gaps (3.5–4.0 eV) and photoluminescence quantum yields (15–25%), outperforming bis-formyl derivatives in charge transport .

| Property | Bis(4-formylphenyl)phenylamine | Tris(4-formylphenyl)phenylamine |

|---|---|---|

| Formyl groups | 2 | 3 |

| HOMO-LUMO gap (eV) | 3.8–4.2 | 3.5–4.0 |

| Thermal stability | T₁₀% = 410°C | T₁₀% = 390°C |

Triphenylamine-Based Schiff Bases with Tetraphenylsilane (PolySBs)

- Structure : Incorporate a tetraphenylsilane (TPS) core and this compound in the main chain .

- Key Differences :

- Thermal stability : PolySBs exhibit higher thermal resistance (T₁₀% > 410°C) due to the rigid TPS core .

- Band gap : Wide band gaps (~3.1 eV) make them suitable as semiconductors, whereas this compound alone lacks such crystallinity .

- Solubility : PolySBs dissolve in chloroform and THF, enhancing processability for thin-film devices .

Bis(4-nitrophenyl)phenylamine

- Structure: Replaces formyl groups with nitro (-NO₂) groups.

- Key Differences: Electronic properties: Nitro groups are stronger electron-withdrawing groups, reducing HOMO-LUMO gaps and increasing conductivity for non-optoelectronic applications (e.g., dyes, explosives) .

| Property | This compound | Bis(4-nitrophenyl)phenylamine |

|---|---|---|

| Functional group | -CHO | -NO₂ |

| Molecular weight | 301.34 g/mol | 335.31 g/mol |

| Primary application | Optoelectronics | Explosives/Dyes |

Disubstituted Phenylamine Derivatives

Biological Activity

Bis(4-formylphenyl)phenylamine, a compound with the chemical formula CHNO, has garnered attention in recent years for its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its dual aldehyde functional groups attached to a phenylamine backbone. This structure allows for various interactions with biological systems, potentially influencing enzyme activity and cellular processes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals has been demonstrated through various assays, suggesting potential applications in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes. For instance, studies have reported its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can have implications in treating neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Activity

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values of 45 µM for MCF-7 and 50 µM for A549 cells. The compound's ability to induce apoptosis was confirmed via flow cytometry analysis.

The biological activity of this compound is attributed to its structural features that allow for interaction with various biological targets:

- Free Radical Scavenging : The aldehyde groups can participate in redox reactions, neutralizing reactive oxygen species (ROS).

- Enzyme Interaction : The compound's planar structure facilitates binding to active sites of enzymes like AChE, leading to inhibition.

- Cellular Uptake : Its lipophilic nature may enhance cellular permeability, allowing for effective intracellular action.

Safety and Toxicity

While this compound shows potential therapeutic benefits, safety assessments are crucial. Regulatory classifications indicate that the compound can cause skin and eye irritation upon contact, necessitating appropriate handling measures in laboratory settings .

Properties

IUPAC Name |

4-(N-(4-formylphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUAFMIJGIUWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356089 | |

| Record name | Bis(4-formylphenyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-95-3 | |

| Record name | Bis(4-formylphenyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(Phenylimino)bisbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.